molecular formula C22H14N4O3S B2390177 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide CAS No. 895019-18-8

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2390177
CAS RN: 895019-18-8
M. Wt: 414.44
InChI Key: QGAFKKAOMHYTAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl group, a cyano group, and a pyridin-3-ylmethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxolo, benzo, thiazol, cyano, and pyridin groups would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group might undergo addition reactions, and the pyridin group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Researchers synthesized it through a one-pot three-component reaction, involving sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines exhibited promising anticonvulsant activity in preclinical seizure models. Notably, analog 4h demonstrated significant therapeutic effects with an ED50 of 34.7 mg/kg in the MES test and 37.9 mg/kg in the sc PTZ test, along with a TD50 of 308.7 mg/kg .

Anticancer Potential

Although not extensively studied, compounds with a similar [1,3]dioxolo core have shown anticancer properties. For instance, derivatives containing a 1-benzo[1,3]dioxol-5-yl moiety exhibited good selectivity between cancer cells and normal cells . Additionally, certain analogs with a [1,3]dioxol-5-yloxy group demonstrated potent growth inhibition against human cancer cell lines .

Fluorescent Dyes

The [1,3]-dioxolo[4,5-f]benzodioxole core has been utilized in the synthesis of novel fluorescent dyes. These dyes are characterized by their photophysical properties and can be prepared from commercially available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene .

Anti-Tubercular Activity

Imidazole-containing compounds related to the [1,3]dioxolo core have been explored for their therapeutic potential. For example, 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole derivatives were evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds exhibited promising inhibition with IC50 values below 5 μM .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This might include investigating its biological activity, exploring its potential use in materials science, or studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

4-cyano-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S/c23-10-14-3-5-16(6-4-14)21(27)26(12-15-2-1-7-24-11-15)22-25-17-8-18-19(29-13-28-18)9-20(17)30-22/h1-9,11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAFKKAOMHYTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide

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